Sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate Sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 134917-45-6
VCID: VC0137751
InChI: InChI=1S/C37H59N2O9P.Na/c1-21(2)8-7-9-22(3)26-10-11-27-33-28(13-15-37(26,27)6)36(5)14-12-25(16-24(36)17-30(33)41)48-49(44,45)46-20-31-29(40)18-32(47-31)39-19-23(4)34(42)38-35(39)43;/h17,19,21-22,25-33,40-41H,7-16,18,20H2,1-6H3,(H,44,45)(H,38,42,43);/q;+1/t22?,25?,26?,27?,28?,29-,30?,31+,32+,33?,36?,37?;/m0./s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CCC4(C5CCC6(C(C5C(C=C4C3)O)CCC6C(C)CCCC(C)C)C)C)O.[Na+]
Molecular Formula: C37H59N2NaO9P+
Molecular Weight: 729.8 g/mol

Sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate

CAS No.: 134917-45-6

Main Products

VCID: VC0137751

Molecular Formula: C37H59N2NaO9P+

Molecular Weight: 729.8 g/mol

Sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate - 134917-45-6

CAS No. 134917-45-6
Product Name Sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
Molecular Formula C37H59N2NaO9P+
Molecular Weight 729.8 g/mol
IUPAC Name sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate
Standard InChI InChI=1S/C37H59N2O9P.Na/c1-21(2)8-7-9-22(3)26-10-11-27-33-28(13-15-37(26,27)6)36(5)14-12-25(16-24(36)17-30(33)41)48-49(44,45)46-20-31-29(40)18-32(47-31)39-19-23(4)34(42)38-35(39)43;/h17,19,21-22,25-33,40-41H,7-16,18,20H2,1-6H3,(H,44,45)(H,38,42,43);/q;+1/t22?,25?,26?,27?,28?,29-,30?,31+,32+,33?,36?,37?;/m0./s1
Standard InChIKey KQGULHMZAKNZRV-UHFFFAOYSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC3CCC4(C5CCC6(C(C5C(C=C4C3)O)CCC6C(C)CCCC(C)C)C)C)O.[Na+]
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CCC4(C5CCC6(C(C5C(C=C4C3)O)CCC6C(C)CCCC(C)C)C)C)O.[Na+]
Canonical SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CCC4(C5CCC6(C(C5C(C=C4C3)O)CCC6C(C)CCCC(C)C)C)C)O.[Na+]
Synonyms 3-(7 beta-hydroxycholesteryl) 5'-thymidylyl monophosphate
XA 29
XA-29
XA29
PubChem Compound 164366
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator